N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Description
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C25H27N3O6S and its molecular weight is 497.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide” is a complex molecule that contains several structural motifs common in bioactive compounds. For example, the 1,4-dihydroquinoline moiety is found in many drugs and is known to interact with various biological targets .
Mode of Action
Without specific information about this compound, it’s difficult to predict its exact mode of action. Compounds containing a 1,4-dihydroquinoline moiety often act by interacting with enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Again, without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Based on its structural motifs, it could potentially interact with various enzymes or receptors, thereby influencing multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic transformations will influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action, which are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by interactions with other molecules in its environment .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been evaluated as ligands of CB1 and CB2 receptors , suggesting potential interactions with these proteins.
Molecular Mechanism
The molecular mechanism of action of N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is not yet established . Related compounds have shown binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet understood . Future studies could elucidate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-(4-methylpiperidin-1-yl)sulfonyl-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-16-8-10-28(11-9-16)35(31,32)18-6-7-21-19(12-18)24(29)20(14-26-21)25(30)27-13-17-15-33-22-4-2-3-5-23(22)34-17/h2-7,12,14,16-17H,8-11,13,15H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLLASFIRCHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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